cRAF vs. bRAFwt Biochemical Selectivity: SHR902275 Delivers ~6.3-Fold cRAF Preference
In biochemical IC50 assays, SHR902275 exhibits 6.25-fold selectivity for cRAF (IC50 = 1.6 nM) over bRAFwt (IC50 = 10 nM), a selectivity ratio that is approximately 2.2-fold greater than the ~2.9-fold cRAF preference exhibited by LXH254 (CRAF IC50 = 0.072 nM, BRAF IC50 = 0.21 nM) [1][2] and approximately 5.0-fold greater than the ~1.25-fold selectivity seen with RAF709 (BRAF IC50 = 0.4 nM, CRAF IC50 = 0.5 nM) . This elevated cRAF-over-bRAFwt selectivity is particularly significant given that cRAF (RAF1) has been identified as the critical mediator of KRAS-driven tumor proliferation and paradoxical MAPK reactivation [1].
| Evidence Dimension | cRAF vs. bRAFwt biochemical selectivity ratio (IC50 bRAFwt / IC50 cRAF) |
|---|---|
| Target Compound Data | SHR902275: cRAF/bRAFwt selectivity ratio = 6.25 (cRAF IC50 1.6 nM, bRAFwt IC50 10 nM) |
| Comparator Or Baseline | LXH254: cRAF/BRAF selectivity ratio ≈ 2.92 (CRAF IC50 0.072 nM, BRAF IC50 0.21 nM); RAF709: cRAF/BRAF selectivity ratio ≈ 1.25 (BRAF IC50 0.4 nM, CRAF IC50 0.5 nM) |
| Quantified Difference | SHR902275 cRAF selectivity ratio is 2.1× greater than LXH254 and 5.0× greater than RAF709 |
| Conditions | Biochemical enzymatic IC50 assays using recombinant RAF kinase proteins (in vitro) |
Why This Matters
Higher cRAF-over-bRAFwt selectivity may confer a differentiated pharmacological profile for RAS-mutant tumors where cRAF is the predominant disease driver, making SHR902275 the preferentially informative tool compound for studies specifically interrogating cRAF-dependent signaling in KRAS-mutant contexts.
- [1] Zhao P, et al. Discovery of spiro amide SHR902275: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers. Eur J Med Chem. 2022 Jan 15;228:114040. View Source
- [2] MedChemExpress. LXH254 (Naporafenib) Product Datasheet. IC50: CRAF 0.072 nM, BRAF 0.21 nM. View Source
